DE(isobutyl)pimavanserin
Description
Structure
3D Structure
Properties
CAS No. |
1134815-53-4 |
|---|---|
Molecular Formula |
C21H26FN3O2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(4-hydroxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)urea |
InChI |
InChI=1S/C21H26FN3O2/c1-24-12-10-19(11-13-24)25(15-17-2-6-18(22)7-3-17)21(27)23-14-16-4-8-20(26)9-5-16/h2-9,19,26H,10-15H2,1H3,(H,23,27) |
InChI Key |
XUKTZFSDFDUIHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N(CC2=CC=C(C=C2)F)C(=O)NCC3=CC=C(C=C3)O |
Origin of Product |
United States |
Chemical Synthesis and Strategic Derivatization of De Isobutyl Pimavanserin
Exploration of Synthetic Pathways for DE(isobutyl)pimavanserin Production
The production of this compound centers on the strategic formation of a trisubstituted urea (B33335) linkage between two key fragments. Synthetic strategies are often adapted from established methods for pimavanserin (B1677881), focusing on the assembly of the core structure without the final isobutoxy moiety.
Retrosynthetic Analysis of the this compound Structure
A retrosynthetic approach to this compound identifies the central urea carbonyl as the primary site for disconnection. This strategy breaks the molecule down into more readily available or synthetically accessible precursors.
The most logical disconnection occurs at the two C-N bonds of the urea group. This leads to three fundamental components:
Fragment A : The secondary amine, N-(4-fluorobenzyl)-1-methylpiperidin-4-amine.
Fragment B : The primary amine, 4-hydroxybenzylamine (B1666329).
A C1 Carbonyl Synthon : A reactive one-carbon unit, such as phosgene (B1210022), 1,1'-carbonyldiimidazole (B1668759) (CDI), or a chloroformate, to bridge the two amine fragments.
Alternatively, the urea can be disconnected at one C-N bond, leading to an isocyanate intermediate and an amine. For instance, cleaving the bond to the primary amine (Fragment B) suggests a pathway involving the reaction of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine (Fragment A) with 4-hydroxybenzyl isocyanate. Due to the reactivity of the phenolic hydroxyl group, this route would likely necessitate a protection-deprotection sequence.
Multi-step Synthetic Routes and Reaction Optimizations for this compound
Based on the retrosynthetic analysis, several multi-step pathways can be devised to construct this compound. These routes are analogous to those developed for pimavanserin, with modifications to accommodate the free phenolic hydroxyl group. arkat-usa.org
Synthesis of Key Fragments:
The synthesis begins with the preparation of the two primary amine-containing fragments.
Fragment A (N-(4-fluorobenzyl)-1-methylpiperidin-4-amine): This intermediate is commonly synthesized via reductive amination. One established method involves the reaction of 1-methyl-4-piperidone (B142233) with 4-fluorobenzylamine. arkat-usa.org Alternatively, it can be prepared by reacting 4-fluorobenzaldehyde (B137897) with 4-amino-1-methylpiperidine, followed by reduction of the resulting imine. nih.gov
Fragment B (4-hydroxybenzylamine): This precursor can be synthesized through the reductive amination of 4-hydroxybenzaldehyde (B117250). chemicalbook.comprepchem.com For example, treating 4-hydroxybenzaldehyde with ammonia (B1221849) in the presence of a reducing agent like hydrogen gas over a Raney nickel catalyst yields the desired primary amine. prepchem.com
Assembly of the Urea Core:
With the key fragments in hand, the central urea moiety is constructed. To avoid unwanted side reactions, the phenolic hydroxyl on Fragment B often requires a protecting group, such as a benzyl (B1604629) (Bn) or tert-butyldimethylsilyl (TBS) ether, which can be removed in the final step.
Route via Isocyanate: The protected 4-hydroxybenzylamine is converted into its corresponding isocyanate. This transformation can be achieved using a phosgene equivalent like triphosgene (B27547) or through safer, phosgene-free methods such as the Curtius rearrangement of a corresponding acyl azide (B81097). arkat-usa.org The resulting protected isocyanate is then reacted with Fragment A. A final deprotection step, for example, hydrogenolysis for a benzyl group, yields this compound.
Route via Activated Carbamate: A safer alternative to using isocyanates involves activating one of the amine fragments. For instance, Fragment A can be reacted with 1,1'-carbonyldiimidazole (CDI) to form a reactive imidazolyl-carbamate intermediate. This intermediate is then coupled with the protected 4-hydroxybenzylamine. google.com Subsequent deprotection affords the target molecule. This method avoids the handling of highly toxic phosgene or isocyanate intermediates. arkat-usa.org
Analysis of Key Intermediates and Precursors in this compound Synthesis
The efficient synthesis of this compound relies on the successful preparation of several key intermediates and the selection of appropriate reagents. The table below outlines the crucial components involved in the synthetic pathways.
| Compound Name | Structure | Role in Synthesis |
| 1-Methyl-4-piperidone | ![]() | Starting material for Fragment A |
| 4-Fluorobenzylamine | ![]() | Reagent for reductive amination to form Fragment A |
| N-(4-fluorobenzyl)-1-methylpiperidin-4-amine | ![]() | Key precursor (Fragment A) |
| 4-Hydroxybenzaldehyde | ![]() | Starting material for Fragment B |
| 4-Hydroxybenzylamine | ![]() | Key precursor (Fragment B) |
| 1,1'-Carbonyldiimidazole (CDI) | ![]() | Phosgene-free carbonylating agent for urea formation |
Derivatization Strategies for Structure-Activity Relationship (SAR) Elucidation of this compound
The phenolic hydroxyl group in this compound serves as a key handle for chemical modification to explore the SAR and to optimize the compound's properties.
The rational design of structural analogs of this compound primarily targets the phenolic moiety to probe its interaction with the target receptor, likely the serotonin (B10506) 5-HT2A receptor, for which pimavanserin is a known inverse agonist. researchgate.netnih.gov The design of new analogs can be guided by computational modeling and docking studies to predict binding affinities and functional activities. rsc.org
Key design strategies include:
Ether Analogs: Conversion of the phenolic hydroxyl to a variety of ether functionalities can modulate lipophilicity, hydrogen bonding capacity, and metabolic stability. Small alkyl ethers (e.g., methoxy, ethoxy) or bulkier groups can be introduced to explore the steric tolerance of the binding pocket. mdpi.comgoogle.com
Ester Analogs: Esterification of the phenol (B47542) can introduce different acyl groups, which can act as prodrugs that are hydrolyzed in vivo to release the active phenolic compound. This strategy can be used to modify the pharmacokinetic profile. mdpi.comnih.gov
Ring-Substituted Analogs: Introduction of substituents on the phenolic ring can alter the electronic properties and conformation of the molecule. Electron-withdrawing or electron-donating groups can be strategically placed to fine-tune the acidity of the phenol and its interactions with the receptor. jneonatalsurg.com
Bioisosteric Replacement: The phenolic hydroxyl group can be replaced with other functional groups that mimic its size, shape, and electronic properties, such as a hydroxamic acid, a sulfonamide, or a tetrazole. organic-chemistry.org
The synthesis of derivatives of this compound would logically start from a protected form of the phenolic compound or by direct modification of the this compound molecule.
A plausible synthetic approach to this compound itself would involve the reaction of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine with a protected 4-hydroxybenzyl isocyanate, followed by deprotection. A common protecting group for phenols that is stable under the conditions of urea formation is the benzyl ether, which can be removed by hydrogenolysis. arkat-usa.org
Table 1: Proposed Synthetic Route for this compound
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 4-(Benzyloxy)benzylamine | Triphosgene, triethylamine (B128534), in an inert solvent (e.g., toluene) | 4-(Benzyloxy)benzyl isocyanate |
| 2 | 4-(Benzyloxy)benzyl isocyanate, N-(4-fluorobenzyl)-1-methylpiperidin-4-amine | Inert solvent (e.g., THF or DMF) | N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(benzyloxy)benzyl)urea |
| 3 | N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(benzyloxy)benzyl)urea | H₂, Pd/C, in a suitable solvent (e.g., ethanol) | This compound |
For peripheral modifications, the following methodologies can be employed:
Etherification: The phenolic hydroxyl group of this compound can be alkylated using an alkyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF or acetonitrile (B52724). google.com
Esterification: Acylation of the phenol can be achieved using an acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine or pyridine. mdpi.com
Urea Formation with Phenolic Groups: To synthesize analogs with modified phenolic rings, substituted 4-hydroxybenzylamines can be used as starting materials. The phenolic group would likely require protection during the urea formation step to prevent side reactions. nih.gov
Site-specific deuteration is a valuable tool for studying the metabolic fate of a drug candidate. By replacing hydrogen atoms at metabolically labile positions with deuterium, the rate of metabolic transformation at that site can be slowed down due to the kinetic isotope effect. This can help in identifying the primary sites of metabolism and in designing metabolically more stable analogs. researchgate.net
For this compound, potential sites for deuteration include:
The benzylic positions: The methylene (B1212753) groups of the 4-fluorobenzyl and 4-hydroxybenzyl moieties are susceptible to oxidation.
The N-methyl group of the piperidine (B6355638) ring: This site is also prone to N-demethylation.
The piperidine ring itself: The C-H bonds of the piperidine ring can be oxidized.
The synthesis of deuterated analogs would involve the use of deuterated starting materials. For example, to deuterate the N-methyl group, deuterated methyl iodide could be used in the synthesis of the piperidine fragment. For deuteration of the benzylic positions, deuterated benzyl halides would be required. The metabolic profile of the deuterated analogs can then be compared to the non-deuterated compound using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov
Scale-Up and Process Chemistry Considerations for this compound Synthesis in Research Settings
The transition from small-scale laboratory synthesis to gram-scale production for preclinical studies requires careful optimization of the reaction conditions to ensure safety, efficiency, and reproducibility.
For the gram-scale synthesis of this compound, several factors need to be considered:
Choice of Synthetic Route: While the use of isocyanates is common for urea synthesis, their toxicity is a concern for larger scale production. Alternative, safer methods for urea formation are available, such as the use of carbamoyl (B1232498) chlorides, activated carbamates, or direct carbonylation reactions. organic-chemistry.orgunibo.it A one-pot synthesis from amines and carbon dioxide has also been reported and could be a greener alternative. mdpi.commit.edu
Protecting Group Strategy: If a protecting group for the phenolic hydroxyl is used, its choice is critical for scale-up. The protecting group should be inexpensive, easy to introduce and remove, and should not interfere with the purification of the final product. The deprotection step should be high-yielding and generate easily removable byproducts.
Purification: Chromatography is often used for purification on a small scale, but it is less practical for larger quantities. Crystallization is the preferred method for purification on a gram scale and beyond. Therefore, the development of a robust crystallization procedure for the final product and key intermediates is crucial.
Process Safety: A thorough safety assessment of all reagents, intermediates, and reaction conditions is necessary. Exothermic reactions need to be carefully controlled, and the use of highly toxic or hazardous reagents should be avoided if possible. acs.org
Table 2: Comparison of Potential Urea Formation Methods for Scale-Up
| Method | Advantages | Disadvantages |
| Isocyanate Route | High reactivity, often good yields. | Isocyanates are often toxic and moisture-sensitive. |
| Carbamoyl Chloride Route | Readily prepared from amines and phosgene equivalents. | Phosgene and its equivalents are highly toxic. |
| Activated Carbamate Route | Milder conditions, avoids highly toxic reagents. | May require longer reaction times or higher temperatures. |
| Direct Carbonylation | Uses CO as a C1 source, potentially atom-economical. | Often requires transition metal catalysts and high pressures. |
| CO₂ and Amine Route | Uses a renewable and non-toxic C1 source. | May require specific catalysts and conditions. mdpi.commit.edu |
Green Chemistry Principles Applied to this compound Synthesis
The industrial synthesis of Pimavanserin has evolved significantly, moving away from hazardous reagents and inefficient processes toward safer, more sustainable methods. These improvements, guided by the twelve principles of green chemistry, offer a blueprint for the eco-friendly synthesis of its analogs. arkat-usa.orgajrconline.org
Reduction of Hazardous Reagents
A primary focus of green chemistry is the substitution of hazardous substances with safer alternatives. Early synthetic routes for Pimavanserin employed reagents like phosgene and diphenylphosphoryl azide (DPPA) to construct the central urea moiety. arkat-usa.orggoogle.com These substances are highly toxic and pose significant safety risks. Later innovations introduced safer coupling agents. For instance, 1,1'-carbonyldiimidazole (CDI) was found to be an efficient and less hazardous substitute for phosgene and DPPA. arkat-usa.org Similarly, the use of Raney nickel, a pyrophoric and hazardous catalyst for hydrogenation, has been challenged by newer methods employing borane (B79455) and borohydride (B1222165) salts, which offer excellent selectivity with reduced safety risks. arkat-usa.orggoogle.com
| Hazardous Reagent | Function | Greener Alternative(s) | Green Chemistry Principle Addressed |
| Phosgene / Triphosgene | Urea formation | 1,1'-Carbonyldiimidazole (CDI) | Less Hazardous Chemical Synthesis arkat-usa.orggoogle.com |
| Diphenylphosphoryl azide (DPPA) | Urea formation (via Curtius rearrangement) | 1,1'-Carbonyldiimidazole (CDI) | Inherently Safer Chemistry for Accident Prevention arkat-usa.org |
| Raney Nickel | Reduction of nitriles/oximes | Borane/Borohydride systems, Catalytic Hydrogenation (with safer catalysts) | Inherently Safer Chemistry for Accident Prevention google.com |
Safer Solvents and Reaction Conditions
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many early syntheses of Pimavanserin utilized solvents like dichloromethane, dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). arkat-usa.orggoogle.com While effective, these solvents have environmental and health concerns. A significant advancement in the green synthesis of Pimavanserin involves the use of more benign solvents. A patented one-pot synthesis method is noted as particularly eco-friendly as it is conducted in ethyl acetate, a biodegradable solvent, which minimizes waste streams. mostwiedzy.pl Furthermore, efforts to achieve syntheses in water or with minimal solvent (neat conditions) represent a key goal in green chemistry. mostwiedzy.plresearchgate.net
| Solvent | Application in Pimavanserin Synthesis | Green Profile | Reference |
| Dichloromethane | Reaction medium | Halogenated solvent, environmental concern | google.com |
| Dimethylformamide (DMF) | Reaction medium | High boiling point, reprotoxic | google.com |
| Ethyl Acetate | Reaction medium | Biodegradable, preferred green solvent | mostwiedzy.pl |
| Water | Washing, extraction, potential reaction medium | Most benign solvent | mostwiedzy.plgoogleapis.com |
Process Intensification and Waste Prevention
Aligning with the principle of waste prevention, modern synthetic routes aim for higher efficiency through process intensification. "One-pot" or "telescoped" reactions, where multiple synthetic steps are performed in the same reactor without isolating intermediates, are a prime example. This approach, as described in an eco-friendly synthesis of Pimavanserin, reduces solvent usage, energy consumption, and waste generation. mostwiedzy.pl The development of processes that avoid isocyanate intermediates altogether further simplifies the synthesis and enhances safety. google.com
Another aspect of waste prevention involves the purification process. One study highlighted the use of cyclodextrin-based polymers to adsorb and recover Pimavanserin from wastewater streams, demonstrating a method to prevent the release of the active pharmaceutical ingredient into the environment. mostwiedzy.pl Such a strategy would be equally applicable to derivatives like this compound.
By focusing on these green chemistry principles—utilizing safer reagents like CDI, choosing benign solvents such as ethyl acetate, and designing efficient one-pot processes—the synthesis of this compound can be designed to be environmentally sustainable, safe, and cost-effective.
Molecular Pharmacology and Receptor Interaction Dynamics of De Isobutyl Pimavanserin
Radioligand Binding Assays for Receptor Affinity Profiling of Pimavanserin (B1677881)
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. researchgate.netacs.org In these assays, a radiolabeled ligand (a molecule that binds to a receptor) is used to measure the binding of the compound of interest. rsc.org
Equilibrium Binding Studies (Kd Determination) with Serotonin (B10506) Receptors (e.g., 5-HT2A, 5-HT2C)
Equilibrium binding studies are used to determine the dissociation constant (Kd) of a compound, which is a measure of its binding affinity. A lower Kd value indicates a higher binding affinity. plos.orgwikipedia.org Pimavanserin has a high affinity for the 5-HT2A receptor, with a reported Ki value of 0.087 nM. newdrugapprovals.orgdrugbank.com Its affinity for the 5-HT2C receptor is lower, with a Ki value of 0.44 nM. newdrugapprovals.orgdrugbank.com
Interactive Table: Binding Affinities of Pimavanserin for Serotonin Receptors
| Receptor | Ki (nM) |
| 5-HT2A | 0.087 newdrugapprovals.orgdrugbank.com |
| 5-HT2C | 0.44 newdrugapprovals.orgdrugbank.com |
Kinetic Binding Studies (Kon/Koff Rates) for Pimavanserin
Off-Target Receptor Binding Screens for Pimavanserin
Off-target receptor binding screens are performed to assess the selectivity of a compound for its intended target. clinexprheumatol.org Pimavanserin has been shown to have low affinity for a wide range of other receptors, including dopamine (B1211576), muscarinic, histaminergic, and adrenergic receptors, indicating its high selectivity for the 5-HT2A receptor. drugbank.comwikipedia.orgncats.io It has low binding to σ1 receptors (Ki = 120 nM) and no significant affinity (Ki > 300 nM) for serotonin 5-HT2B, dopamine (including D2), muscarinic acetylcholine, histamine, or adrenergic receptors, or to calcium channels. wikipedia.orgncats.io
Functional Characterization of Pimavanserin Activity at Target Receptors
Functional assays are used to determine the effect of a compound on the activity of a receptor. promega.co.uk
G-protein Coupled Receptor (GPCR) Signaling Assays (e.g., cAMP, IP1 Accumulation)
G-protein coupled receptors (GPCRs) are a large family of receptors that are involved in a wide variety of physiological processes. promega.co.ukaddgene.org When a ligand binds to a GPCR, it can activate or inhibit downstream signaling pathways, such as the production of cyclic AMP (cAMP) or inositol (B14025) monophosphate (IP1). promega.co.uknih.gov Pimavanserin acts as an inverse agonist at 5-HT2A receptors, meaning that it not only blocks the effects of the natural ligand (serotonin) but also reduces the basal activity of the receptor. google.comnih.gov
Beta-Arrestin Recruitment Assays for Pimavanserin
Beta-arrestin recruitment assays are used to measure the ability of a compound to promote the interaction of beta-arrestin with a GPCR. google.comgoogle.com This interaction can lead to receptor desensitization and internalization, as well as the activation of distinct signaling pathways. google.comgoogle.com Studies have shown that some 5-HT2A receptor ligands can exhibit biased agonism, preferentially activating either G-protein signaling or beta-arrestin signaling. google.comgoogle.com While specific data on pimavanserin in beta-arrestin recruitment assays is not detailed in the provided results, it is known to be a potent antagonist of β-arrestin 2 recruitment to the 5-HT2A receptor. googleapis.com
Ligand-Induced Receptor Internalization Studies (e.g., 5-HT2A Receptor)
Specific studies detailing the effects of DE(isobutyl)pimavanserin on the internalization of the 5-HT2A receptor are not readily found in the published scientific literature. While its successor, pimavanserin, has been shown to not induce 5-HT2A receptor internalization, similar dedicated studies for this compound have not been located. google.com
Electrophysiological Recordings in Receptor-Expressing Cell Lines
Detailed electrophysiological data from recordings in cell lines expressing serotonin receptors and treated with this compound are not available in the current body of scientific literature. Such studies would be crucial for characterizing its influence on ion channel gating and membrane potential, but this specific information has not been publicly reported.
Investigation of Inverse Agonism and Allosteric Modulation by this compound
The primary pharmacological characteristic of this compound is its inverse agonism at the 5-HT2A receptor. nih.gov
Constitutive Activity Reversal in Recombinant Systems by this compound
This compound was identified as a potent 5-HT2A inverse agonist, a property that implies its ability to reduce the constitutive activity of the receptor in recombinant expression systems. nih.gov This was a key finding that spurred the development of this class of compounds. nih.gov It exhibited nearly 100-fold selectivity for 5-HT2A receptors over 5-HT2B, 5-HT2C, and 5-HT6 receptors in its action as an inverse agonist. nih.gov
Mechanisms of Allosteric Interaction with Serotonin Receptors
There is no direct evidence in the available literature to suggest that this compound acts as an allosteric modulator of serotonin receptors. Its primary mechanism of action is described as competitive binding to the orthosteric site, leading to inverse agonism. nih.govmdpi.com
Modulation of Receptor Dimerization or Oligomerization by this compound
Scientific studies investigating the potential for this compound to modulate the dimerization or oligomerization of serotonin receptors have not been found in the public domain. While receptor dimerization is a known phenomenon for GPCRs, the specific effects of this compound on this process have not been reported. researchgate.net
Molecular Modeling and Simulation of this compound-Receptor Complexes
While molecular modeling is a common tool in drug discovery, specific studies detailing the molecular modeling and simulation of this compound bound to the 5-HT2A or other serotonin receptors are not available in the published literature. Such studies would provide valuable insights into the specific binding interactions and the structural basis for its inverse agonism.
Docking Simulations for Ligand-Receptor Binding Pose Prediction
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a receptor, giving insight into the binding mode. Although docking studies have been performed for the parent compound, pimavanserin, and some of its novel analogues to explore their structure-activity relationships, no specific docking simulations for this compound (AC-279) have been reported in the available scientific literature. researchgate.netmdpi.com Therefore, data tables detailing the predicted binding poses, key interacting amino acid residues, and scoring functions for this compound are not available.
Molecular Dynamics (MD) Simulations of this compound-Bound Receptors
Molecular dynamics (MD) simulations provide detailed information on the behavior of a ligand-receptor complex over time, revealing the stability of the interaction and conformational changes. Such simulations are crucial for understanding the dynamic nature of a drug's action at its target. However, a review of existing research reveals no published MD simulation studies specifically investigating the complex of this compound bound to the 5-HT2A or other receptors. Consequently, there is no data on parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), or interaction energy profiles for this specific compound-receptor system.
Free Energy Perturbation (FEP) Calculations for Binding Affinity Prediction
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of ligands to a receptor. This technique is instrumental in lead optimization during drug discovery, as it can quantitatively predict how modifications to a molecule will affect its binding potency. nih.gov Despite the known activity of this compound, no FEP calculations have been published that determine its binding free energy to the 5-HT2A receptor or compare its affinity to that of pimavanserin. As a result, there are no available data tables of calculated versus experimental binding affinities (ΔG or ΔΔG) for this metabolite.
An extensive review of scientific literature and preclinical data reveals a significant lack of specific information on the chemical compound “this compound.” This compound is understood to be a potential metabolite of pimavanserin, formed through an O-dealkylation pathway. However, dedicated pharmacokinetic and biotransformation studies focusing solely on this compound in preclinical models are not available in the public domain.
Pimavanserin itself undergoes extensive metabolism, with O-dealkylation being one of the identified pathways of biotransformation. Regulatory documents acknowledge the existence of numerous metabolites of pimavanserin. However, the primary focus of published research has been on the parent drug, pimavanserin, and its major active metabolite, AC-279, which is formed via N-demethylation.
Due to the absence of specific research on this compound, it is not possible to provide detailed information or data tables for the following sections as requested:
Pharmacokinetic and Biotransformation Studies of De Isobutyl Pimavanserin in Preclinical Models
Ex Vivo Tissue Distribution and Accumulation Studies of DE(isobutyl)pimavanserin
Brain Penetration and Blood-Brain Barrier (BBB) Permeability in Ex Vivo Models
Without dedicated studies on this compound, any attempt to provide the requested information would be speculative and would not meet the required standards of scientific accuracy. Further research is needed to isolate and characterize this specific metabolite and to determine its pharmacokinetic and biotransformation profile.
Distribution Profile Across Various Organs and Tissues Using Radiolabeled this compound
No studies utilizing radiolabeled this compound to determine its distribution profile across various organs and tissues have been identified.
Intracellular Accumulation and Subcellular Localization Studies
There is no available information regarding the intracellular accumulation or subcellular localization of this compound.
Preclinical In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME)
Detailed in vivo ADME studies for this compound are absent from the reviewed literature.
Intravenous and Oral Pharmacokinetic Profiling in Rodent Models
Specific intravenous and oral pharmacokinetic profiles for this compound in rodent models have not been reported.
Half-life and Clearance Determinations in Animal Species
Data on the half-life and clearance rates of this compound in any animal species are not available.
Urinary and Fecal Excretion Profiling of this compound and its Metabolites
There are no published studies detailing the urinary and fecal excretion pathways of this compound or its potential subsequent metabolites.
Interspecies Scaling and Extrapolation of Preclinical PK Data
Without foundational preclinical pharmacokinetic data from various animal species, interspecies scaling and extrapolation to predict human pharmacokinetics for this compound cannot be performed.
In contrast, extensive research is available for the parent compound, pimavanserin (B1677881), and its major active metabolite, AC-279 (N-desmethylpimavanserin). However, as per the specific focus on this compound, this information cannot be substituted. The lack of dedicated research on this compound suggests it may be a minor metabolite with low systemic exposure or pharmacological activity, though this cannot be confirmed without direct experimental evidence.
Further research is required to elucidate the complete metabolic fate and pharmacokinetic profile of pimavanserin, which would include a thorough characterization of all its metabolites, including this compound.
Metabolite Characterization and Bioanalytical Method Development for this compound
Development of LC-MS/MS Methods for Simultaneous Quantification of this compound and its Metabolites:While methods exist for pimavanserin and its major active metabolite, AC-279, no specific LC-MS/MS methods for the quantification of this compound have been published.
Without dedicated research on this compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further research and publication of data pertaining specifically to this compound are necessary before a comprehensive article can be written.
Preclinical Pharmacodynamic Efficacy and Mechanism Based Investigations of De Isobutyl Pimavanserin
Cellular and Molecular Pharmacodynamic Assays of DE(isobutyl)pimavanserin
Gene Expression Modulation in Target Cells/Tissues
No specific studies have been published detailing the modulation of gene expression in target cells or tissues following exposure to this compound.
Protein Phosphorylation and Signaling Cascade Activation Studies
There is no available data from studies investigating the impact of this compound on protein phosphorylation or the activation of intracellular signaling cascades.
Cellular Morphology and Viability Assays
Specific assays to determine the effects of this compound on cellular morphology and viability have not been reported in published literature.
High-Throughput Screening for Novel this compound Biological Activities
A high-throughput screening of a diverse chemical library led to the identification of pimavanserin (B1677881) as a potent 5-HT2A inverse agonist. fda.gov However, there is no indication that this compound itself has been subjected to similar large-scale screening efforts to identify novel biological activities.
Receptor Occupancy Studies in Animal Models of this compound
In vivo studies to determine the extent and duration of receptor occupancy by this compound in animal models have not been described in the available literature.
Ex Vivo Radioligand Binding for Receptor Occupancy Measurement
There are no published ex vivo radioligand binding studies that have specifically measured the receptor occupancy of this compound in animal models. While such studies have been crucial in characterizing the in vivo pharmacology of pimavanserin, similar investigations for its less prominent metabolites are not documented.
Preclinical Data on this compound Remains Undocumented in Publicly Available Literature
An extensive review of publicly available scientific literature and pharmacological databases reveals a lack of specific preclinical data for the compound this compound. As a result, generating a detailed article on its pharmacodynamic efficacy, behavioral pharmacology, and neurobiological effects according to the specified outline is not possible at this time.
The metabolism of the parent compound, pimavanserin, primarily occurs in the liver via cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. nih.gov This process leads to several metabolites. The most well-characterized and major active metabolite is N-desmethyl-pimavanserin (also known as AC-279). drugbank.comtexas.govfrontiersin.orgwikipedia.org Preclinical and clinical studies have focused extensively on pimavanserin and this major active metabolite.
Other metabolic pathways include oxidation of the isobutyl moiety of pimavanserin. vulcanchem.com For instance, one identified metabolite, known as M26, is a monohydroxylated derivative formed through oxidation at the isobutyl side chain. vulcanchem.com Another database lists a compound named "DE(ISOBUTYL)-N-DEMETHYL PIMAVANSERIN," suggesting a metabolite where both the isobutyl and N-demethyl groups have been cleaved. ncats.ioncats.io
However, for a compound specifically identified as this compound, there is no available information within the searched scientific literature regarding its investigation in the following areas:
Investigation of Neurobiological Effects:The impact of this compound on neurotransmitter release and turnover in brain regions has not been reported.
Neurotrophic Factor Expression Modulation
There is no specific information available in the reviewed literature regarding the effects of this compound on the expression of neurotrophic factors. Studies detailing the modulation of factors such as Brain-Derived Neurotrophic Factor (BDNF) or Glial Cell Line-Derived Neurotrophic Factor (GDNF) by this specific metabolite have not been found. While research exists on the parent compound, pimavanserin, and its ability to promote the release of BDNF and GDNF, these findings cannot be attributed to this compound. acs.org
Synaptic Plasticity and Neuronal Excitability Studies
No preclinical studies detailing the effects of this compound on synaptic plasticity or neuronal excitability were identified in the public domain. Consequently, there is no data on its impact on key synaptic processes, such as long-term potentiation (LTP), or on measures of neuronal excitability, including ion channel function or neuronal firing rates. Research into how pimavanserin may modulate glutamatergic and GABAergic signaling exists, but corresponding data for its metabolites, including this compound, is absent from the available literature. cambridge.org
Structure Activity Relationship Sar and Advanced Computational Studies of De Isobutyl Pimavanserin
Systematic SAR Analysis of DE(isobutyl)pimavanserin and Its Analogs
Systematic SAR analysis of this compound and its analogs focuses on understanding how modifications to its chemical structure influence its interaction with target receptors, its pharmacological profile, and its pharmacokinetic properties. This compound is a metabolite of pimavanserin (B1677881) formed by the removal of the isobutyl group from the para-position of the benzylamine (B48309) moiety.
Impact of Substructural Modifications on Receptor Binding Affinity
Pimavanserin exhibits high binding affinity for the serotonin (B10506) 5-HT2A receptor, acting as an inverse agonist and antagonist. drugbank.comnuplazid.comwikipedia.org Its affinity for the 5-HT2C receptor is lower, and it has negligible affinity for a wide range of other receptors, which contributes to its favorable side-effect profile. nuplazid.comwikipedia.org The major active metabolite of pimavanserin is N-desmethyl-pimavanserin (AC-279), which also demonstrates significant pharmacological activity. drugbank.comnuplazid.comtexas.gov
The isobutoxybenzyl group of pimavanserin plays a crucial role in its high affinity for the 5-HT2A receptor. Molecular docking studies have indicated that this lipophilic group occupies a side-extended cavity within the receptor. bohrium.com The removal of the isobutyl group to form this compound, which results in a hydroxyl group at the para-position of the benzyl (B1604629) ring, is expected to significantly alter its binding affinity.
While direct experimental binding data for this compound is not widely published, studies on related analogs where the isobutoxy group is modified provide valuable insights. For instance, replacement of the isobutoxybenzyl group with substituted 2,3-dihydrobenzofuran (B1216630) moieties has been explored. bohrium.com Some of these analogs demonstrated higher affinity and potency than pimavanserin, highlighting the sensitivity of the receptor to modifications in this region. bohrium.com The introduction of a hydroxyl group in this compound would increase the polarity of this part of the molecule, which could potentially lead to a decrease in binding affinity for the lipophilic pocket of the 5-HT2A receptor. However, the hydroxyl group could also form new hydrogen bonds with amino acid residues in the binding site, which might partially compensate for the loss of lipophilic interactions.
A study on a novel pimavanserin derivative, ST-2300, where the isobutoxybenzyl moiety was significantly altered, resulted in a moderate serotonin 5-HT2A antagonist/inverse agonist affinity (Ki value of 1302 nM), a substantial reduction compared to pimavanserin's low nanomolar affinity. mdpi.com This further underscores the importance of the isobutoxy group for high-affinity binding.
Influence of Functional Group Changes on Agonist/Antagonist/Inverse Agonist Profile
Pimavanserin's primary mechanism of action is its inverse agonist activity at the 5-HT2A receptor. drugbank.comnuplazid.comwikipedia.org This means that it not only blocks the action of the endogenous agonist serotonin but also reduces the receptor's basal, constitutive activity. This property is believed to be crucial for its therapeutic effects in Parkinson's disease psychosis. researchgate.net
The change from an isobutoxy group in pimavanserin to a hydroxyl group in this compound could potentially modulate its functional activity. The inverse agonism of pimavanserin is linked to specific conformational changes it induces in the receptor. The precise nature of the interaction of the benzyl moiety within the receptor's binding pocket influences this conformational change.
Studies on pimavanserin analogs have shown that it is possible to maintain the inverse agonist profile while modifying the isobutoxybenzyl group. For example, the aforementioned 2,3-dihydrobenzofuran analogs retained their inverse agonist activity. bohrium.com However, the potency of this inverse agonism can be affected. Without direct experimental data for this compound, it is hypothesized that the compound would likely retain its inverse agonist/antagonist character at the 5-HT2A receptor, given that the core urea (B33335) structure and the N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl) moiety, which are also critical for binding and activity, remain intact. The potency of this activity, however, is likely to be different from that of pimavanserin.
Lipophilicity and Polarity Effects on Pharmacological Activity and ADME
The removal of the isobutyl group and introduction of a hydroxyl group in this compound significantly increases the polarity and reduces the lipophilicity of the molecule. This modification would be expected to have several consequences for its ADME profile. An increase in polarity generally leads to lower oral bioavailability and reduced ability to cross the blood-brain barrier. However, it can also facilitate renal excretion.
The metabolism of pimavanserin is predominantly carried out by CYP3A4 and CYP3A5 enzymes. drugbank.comnuplazid.com The formation of this compound is a result of O-dealkylation, a common metabolic pathway. The increased polarity of this compound would likely make it more susceptible to further phase II metabolism, such as glucuronidation at the newly formed hydroxyl group, leading to more rapid elimination from the body compared to pimavanserin.
The reduced lipophilicity could also impact its pharmacological activity. As mentioned, the isobutoxy group contributes to the high affinity of pimavanserin for the 5-HT2A receptor by fitting into a hydrophobic pocket. A more polar analog like this compound may have a lower affinity for this receptor, and consequently, reduced potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds and to identify the key molecular features that govern potency.
Development of Predictive Models for Biological Activity
While specific QSAR models for a series including this compound are not publicly available, general QSAR models for 5-HT2A receptor ligands have been developed. These models often utilize a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters, to predict binding affinity or functional activity.
For a series of pimavanserin analogs, a predictive QSAR model could be developed using techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms. Such a model would require a dataset of structurally related compounds with their corresponding experimentally determined biological activities (e.g., Ki values for 5-HT2A receptor binding).
The development of such a model would involve:
Dataset compilation: Gathering a set of pimavanserin analogs with diverse structural modifications, including variations at the isobutoxy position, and their corresponding biological data.
Descriptor calculation: Calculating a wide range of physico-chemical descriptors for each molecule in the dataset.
Model building and validation: Using statistical methods to build a regression model that correlates the descriptors with the biological activity. The model's predictive power would be assessed using internal and external validation techniques.
A reliable QSAR model could then be used to predict the 5-HT2A receptor affinity of this compound and guide the design of new analogs with improved properties.
Identification of Key Physico-Chemical Descriptors for Potency
Based on the known SAR of pimavanserin and its analogs, several physico-chemical descriptors would be expected to be key for predicting potency at the 5-HT2A receptor.
Lipophilicity (logP or ClogP): The isobutoxy group contributes significantly to the lipophilicity of pimavanserin, which is important for its interaction with the hydrophobic pocket of the 5-HT2A receptor. A descriptor representing lipophilicity would likely be a critical parameter in a QSAR model. The lower calculated logP of this compound would be expected to correlate with a decrease in potency.
Molecular Shape and Steric Descriptors: The size and shape of the substituent at the para-position of the benzylamine ring are crucial. Steric descriptors, such as molar refractivity (MR) or specific steric field descriptors from 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis), would be important to model the fit of the ligand into the receptor's binding site.
Electronic Descriptors: The electronic nature of the substituents can influence receptor-ligand interactions. Descriptors such as Hammett constants or calculated atomic charges could be important in a QSAR model.
In the absence of a specific QSAR study for the pimavanserin series, the relative importance of these descriptors can be inferred from the qualitative SAR. The high potency of pimavanserin suggests an optimal balance of lipophilicity, shape, and hydrogen bonding capacity. The structural changes in this compound, particularly the significant decrease in lipophilicity and the introduction of a polar hydroxyl group, would likely shift this balance and result in a different pharmacological profile.
Application of Machine Learning Algorithms in QSAR
Quantitative Structure-Activity Relationship (QSAR) models have become instrumental in drug discovery, and the application of machine learning (ML) algorithms has further enhanced their predictive power. For serotonin receptor ligands like this compound, ML-based QSAR models can elucidate complex relationships between molecular structures and their biological activities.
Recent studies have focused on developing integrated QSAR models for serotonergic activity using machine learning to identify activity and selectivity patterns based on molecular descriptors. mdpi.com These models are often built using large, curated databases of compounds with known affinities for serotonin receptors. For instance, a QSAR model for the 5-HT1A receptor was developed using a database of 9440 unique compounds, employing automated machine learning (AutoML) methods. nih.gov The resulting model, a stacked ensemble of various algorithms including XGBoost and deep learning models, demonstrated good predictive performance. nih.gov
For 5-HT2A receptor ligands, which are structurally related to this compound, machine learning models have been developed to predict binding affinity. nih.gov These models often utilize a wide range of chemical descriptors to capture the structural nuances that govern receptor binding. nih.gov The development of such models typically involves:
Database Curation: Assembling a large dataset of molecules with measured activity at the target receptor (e.g., 5-HT2A) from databases like ChEMBL and ZINC. nih.govmdpi.com
Descriptor Calculation: Using software like Mordred to calculate a vast number of 2D and 3D molecular descriptors that encode structural and physicochemical properties. mdpi.com
Model Training and Validation: Employing various ML algorithms (e.g., Random Forest, Support Vector Machines, Gradient Boosting) to build the QSAR model. mdpi.comresearchgate.net The model's predictive power is then rigorously assessed through cross-validation and external validation sets. researchgate.net
A key aspect of these ML-based QSAR studies is the use of techniques like SHapley Additive exPlanations (SHAP) to interpret the models. mdpi.comnih.gov SHAP analysis helps in understanding the influence of different molecular descriptors on the predicted activity, thereby providing valuable insights for designing new potent and selective ligands. mdpi.comnih.gov While specific QSAR models for this compound are not publicly available, the methodologies used for pimavanserin and other serotonin receptor antagonists can be directly applied.
| QSAR Model Parameters for Serotonin Receptor Ligands | |
| Receptor Target | 5-HT1A nih.gov |
| Number of Compounds | 9440 |
| Machine Learning Method | Automated Machine Learning (AutoML) |
| **Key Performance Metric (R²) ** | 0.74 |
| Descriptor Calculation | Mordred |
Pharmacophore Modeling and Virtual Screening Based on this compound
Pharmacophore modeling and virtual screening are powerful computational techniques used to identify novel chemical entities with desired biological activity. These methods are particularly relevant for discovering new ligands that mimic the binding mode of this compound.
Generation of 3D Pharmacophore Models for Serotonin Receptor Ligands
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. For 5-HT2A receptor antagonists, typical pharmacophore models consist of two aromatic or hydrophobic regions and a basic amine, all separated by specific distances. nih.govnih.gov However, recent studies have shown that the entire structure of larger molecules like risperidone (B510) is not necessary for antagonist activity, leading to revised and simpler pharmacophore models. nih.govacs.orgacs.org
The generation of a 3D pharmacophore model based on this compound would involve:
Conformational Analysis: Generating a set of low-energy 3D conformations of this compound.
Feature Identification: Identifying key pharmacophoric features such as hydrogen bond acceptors/donors, hydrophobic centroids, and aromatic rings.
Model Generation and Validation: Using a set of known active and inactive ligands to generate and validate the pharmacophore model. A good model should be able to distinguish active compounds from inactive ones.
Studies on related compounds have proposed revised pharmacophore models for 5-HT2A antagonists that consist of a single aromatic center, a protonated amine, and hydrogen bond acceptors. acs.org This suggests that a pharmacophore derived from the core of this compound could be a valuable tool for discovering novel ligands.
| Common Pharmacophore Features for 5-HT2A Antagonists |
| Aromatic/Hydrophobic Moiety |
| Basic Amine |
| Hydrogen Bond Acceptor |
| Hydrogen Bond Donor |
Virtual Library Screening for Novel Chemical Scaffolds with this compound-like Activity
Virtual screening is a computational technique that involves screening large libraries of chemical compounds in silico to identify those that are most likely to bind to a drug target. nih.govnih.gov A pharmacophore model derived from this compound can be used as a 3D query to search for compounds with similar pharmacophoric features in large chemical databases like Enamine, ZINC, or ChEMBL. nih.govnih.gov
The process typically involves a hierarchical screening approach:
Initial Filtering: Compounds are first filtered based on physicochemical properties (e.g., Lipinski's rule of five) to ensure drug-likeness.
Pharmacophore-Based Screening: The remaining compounds are then screened against the 3D pharmacophore model.
Docking and Scoring: The hits from the pharmacophore screen are then docked into a 3D model of the 5-HT2A receptor to predict their binding mode and affinity.
Visual Inspection and Selection: The top-scoring compounds are visually inspected to select a diverse set of candidates for experimental validation.
A recent study on the discovery of novel 5-HT2A receptor ligands through virtual screening started with a library of over 4 million compounds and resulted in the identification of six new ligands after experimental validation. nih.gov This highlights the power of virtual screening in identifying novel chemical scaffolds. nih.gov
Fragment-Based Drug Design (FBDD) Approaches Leveraging this compound Core Structure
Fragment-based drug design (FBDD) is a strategy that starts with identifying small, low-molecular-weight compounds (fragments) that bind to the target protein. researchgate.netnih.gov These fragments are then grown or linked together to create a more potent lead compound. The core structure of this compound can be deconstructed into smaller fragments that can serve as starting points for FBDD.
For example, the benzoylpiperidine fragment is considered a privileged structure in medicinal chemistry and is present in many bioactive molecules, including 5-HT2A antagonists. mdpi.com By identifying fragments that are key to the binding of this compound to the 5-HT2A receptor, novel lead compounds can be designed. This approach often involves biophysical techniques like X-ray crystallography or NMR to determine the binding mode of the fragments, followed by structure-guided optimization. researchgate.nettandfonline.com
Chemoinformatics and Database Mining for this compound Related Compounds
Chemoinformatics provides the tools and techniques to analyze and mine large chemical databases for compounds with specific properties. These methods are essential for identifying compounds structurally similar to this compound and for understanding the broader chemical space around it.
Similarity Searching and Clustering of Chemical Structures
Similarity searching is a fundamental chemoinformatics technique used to find molecules in a database that are similar to a query molecule. Using the structure of this compound as a query, one can search large databases to identify commercially available or synthetically accessible analogs. The similarity is typically quantified using 2D fingerprints (e.g., Morgan fingerprints) and a similarity metric like the Tanimoto coefficient.
Retrospective Analysis of Patent Literature for Related Chemical Entities
A review of the patent literature for pimavanserin, primarily from its developer ACADIA Pharmaceuticals, reveals a focused chemical space explored to optimize activity at serotonin receptors. arkat-usa.orgnewdrugapprovals.org The core structure of pimavanserin consists of a substituted urea linking a 1-methyl-4-aminopiperidine moiety with a 4-fluorobenzyl group and a 4-isobutoxybenzyl group. arkat-usa.org Patent documents, including those for the synthesis and formulation of pimavanserin, describe numerous analogs and related entities, establishing a structure-activity relationship (SAR) centered on these key components. arkat-usa.orggoogle.comgoogle.com
The patents disclose variations at several positions of the pimavanserin scaffold. arkat-usa.orgunifiedpatents.com Modifications to the urea substituents were extensively explored to modulate potency and selectivity. The N-desmethylated metabolite, this compound (AC-279), represents a key entity within this patented landscape, even if indirectly. The metabolic process that produces AC-279—the removal of a methyl group—is a common biotransformation anticipated in drug design. cambridge.orgdrugbank.com The patent filings for pimavanserin inherently cover the inventive scope of such closely related derivatives that maintain the core pharmacophore responsible for the desired biological activity. newdrugapprovals.orgunifiedpatents.com
Analysis of these patents shows that while the isobutoxy group on the benzyl ring was important, the fundamental interaction with the 5-HT2A receptor is maintained in its major active metabolite, AC-279. texas.govcambridge.org The intellectual property landscape suggests that the critical components for activity are the urea core, the fluorobenzyl group, and the piperidine (B6355638) ring, with modifications on the terminal benzyl group influencing pharmacokinetic and pharmacodynamic properties. arkat-usa.org
Table 1: Related Chemical Entities in Pimavanserin Patent Landscape
| Compound/Entity | Relationship to Pimavanserin | Key Structural Feature | Implication |
|---|---|---|---|
| Pimavanserin | Parent Drug | N-(1-methylpiperidin-4-yl), 4-isobutoxybenzyl group | Approved drug for Parkinson's disease psychosis. newdrugapprovals.org |
| This compound (AC-279) | Active Metabolite | N-desmethylated piperidine | Contributes to the overall therapeutic effect with a longer half-life. cambridge.orgfrontiersin.orgmedchemexpress.com |
| Deuterated Analogs | Investigational Analogs | Substitution of hydrogen with deuterium | Explored to alter metabolic stability. google.com |
| Various Urea Substituents | Patented Analogs | Modifications of the benzyl and piperidine moieties | Defines the scope of invention and explores SAR. arkat-usa.org |
Network Analysis of this compound Interaction with Biological Targets
The therapeutic effects of this compound, like its parent compound, are mediated through a specific network of biological interactions. The primary hub of this network is the serotonin 5-HT2A receptor, for which pimavanserin and AC-279 act as potent inverse agonists and antagonists. texas.govncats.ionuplazidhcp.com Inverse agonism is a key mechanism, reducing the constitutive, ligand-independent activity of the receptor, which is a feature of the 5-HT2A receptor. nih.govoup.com This action is believed to be central to its antipsychotic effects without the dopamine (B1211576) D2 receptor blockade that characterizes typical antipsychotics. nih.gov
Network meta-analyses of antipsychotics used for Parkinson's disease psychosis have helped to contextualize the clinical output of this biological network. clin-star.orgdovepress.comnih.gov These studies compare the efficacy and safety profiles of various treatments, and consistently show that pimavanserin effectively reduces psychosis without worsening motor symptoms. nih.govneurologylive.com This clinical outcome is a direct consequence of its highly selective interaction network, which avoids the dopaminergic pathways that other antipsychotics modulate. nih.gov The network analysis reveals that by selectively targeting the 5-HT2A/2C system, this compound and its parent compound modulate neural circuits implicated in psychosis while sparing those essential for motor control. neurologylive.comnih.gov
Table 2: Key Biological Targets in the this compound Interaction Network
| Target Protein | Gene Symbol | Primary Function | Relevance to Mechanism of Action |
|---|---|---|---|
| 5-Hydroxytryptamine (Serotonin) Receptor 2A | HTR2A | G-protein coupled receptor involved in neuropsychological processes. nih.gov | Primary target; inverse agonism reduces psychosis. texas.govnuplazidhcp.com |
| 5-Hydroxytryptamine (Serotonin) Receptor 2C | HTR2C | G-protein coupled receptor that modulates mood and appetite. nih.gov | Secondary target; contributes to the overall antipsychotic and potential antidepressant effects. drugbank.comwikipedia.org |
| Sigma-1 Receptor | SIGMAR1 | Chaperone protein at the ER, modulates ion channels and signaling. | Low-affinity target; potential modulation of neuroprotective pathways. texas.govcambridge.org |
| Cytochrome P450 3A4/3A5 | CYP3A4/CYP3A5 | Key enzymes in drug metabolism. cambridge.orgfrontiersin.org | Responsible for the metabolism of pimavanserin to its active metabolite, AC-279. drugbank.com |
Advanced Analytical Methodologies for De Isobutyl Pimavanserin and Its Research Applications
Chromatographic Techniques for Separation and Quantification of DE(isobutyl)pimavanserin
Chromatographic techniques are indispensable for isolating and quantifying this compound from complex matrices such as plasma, urine, and feces, as well as for ensuring the purity of synthesized standards. While methods are often developed for the parent drug, pimavanserin (B1677881), and its major metabolites, these can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of pimavanserin and its related substances, including this compound. A gradient reversed-phase HPLC (RP-HPLC) method has been successfully developed for the determination of pimavanserin and its impurities. ncats.ioirjmets.com Such a method can be optimized for the specific analysis of this compound.
A study focused on pimavanserin and 12 of its impurities utilized a Zorbax Bonus RP column (250mm x 4.6mm, 3.5µm) with UV detection at 225nm. ncats.ioirjmets.com The mobile phase consisted of a phosphate (B84403) buffer at pH 2.5 and a mixture of acetonitrile (B52724) and methanol (B129727) (80:20 v/v), employing a gradient elution. ncats.ioirjmets.com For this compound, which is more polar than pimavanserin due to the loss of the isobutyl group, the gradient would likely require modification to ensure adequate retention and resolution from other metabolites.
Method validation according to ICH guidelines is critical and includes specificity, linearity, accuracy, precision, and limits of quantification (LOQ) and detection (LOD). ncats.ioirjmets.com For pimavanserin impurities, LODs were reported to be in the range of 0.007%–0.010%, indicating high sensitivity. ncats.io A similar level of sensitivity would be the goal for a validated this compound method.
A stability-indicating RP-HPLC method for pimavanserin in bulk and tablet form used a Kromasil C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of 0.1M NaH2PO4, methanol, and acetonitrile (55:30:15 v/v/v) at a flow rate of 1.0 ml/min and UV detection at 239 nm. researchgate.net This method demonstrated a linear range of 4.25-34.0 µg/ml, with an LOD of 0.027 µg/ml and an LOQ of 0.089 µg/ml. researchgate.net
Table 1: Example HPLC Method Parameters for Pimavanserin and Related Substances
| Parameter | Method 1 ncats.ioirjmets.com | Method 2 researchgate.net |
|---|---|---|
| Stationary Phase | Zorbax Bonus RP, 250mm x 4.6mm, 3.5µ | Kromasil C18, 250 mm × 4.6 mm, 5 µm |
| Mobile Phase A | Phosphate buffer pH 2.5 | 0.1M NaH2PO4 |
| Mobile Phase B | Acetonitrile:Methanol (80:20 v/v) | Methanol and Acetonitrile |
| Gradient | Gradient elution | Isocratic (55:30:15 v/v/v) |
| Flow Rate | 1.0 ml/min | 1.0 ml/min |
| Detection | UV at 225nm | UV at 239 nm |
| Column Temp. | 50°C | 25°C |
| Injection Volume | 10μl | Not Specified |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC), now more commonly referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. These methods are particularly well-suited for analyzing complex metabolite profiles.
A UHPLC method was developed for the simultaneous determination of pimavanserin and four of its process impurities. nih.gov This method applied Analytical Quality by Design (AQbD) principles to define a method operable design region (MODR). nih.gov The critical method parameters identified were column temperature, gradient time, and the pH of the aqueous mobile phase. nih.gov Such an approach would be highly effective in developing a robust method for this compound. The use of a Waters Acquity UPLC BEH C18 column (100 × 2.1 mm, 1.7 µm) is common in such applications. researchgate.net
Gas Chromatography (GC) for Volatile or Derivatized Forms
Gas Chromatography (GC) is generally not the primary choice for the analysis of relatively non-volatile and thermally labile molecules like pimavanserin and its metabolites. However, GC could be employed if this compound is derivatized to increase its volatility and thermal stability. To date, no specific GC methods for this compound have been reported in the literature. The development of such a method would require a robust derivatization protocol.
Chiral Chromatography for Enantiomeric Purity Assessment
Pimavanserin itself is an achiral molecule. ncats.io However, some of its metabolites or related compounds could potentially be chiral. If this compound or other metabolites were found to exist as enantiomers, chiral chromatography would be essential for assessing enantiomeric purity. Techniques for the resolution of racemic mixtures include the use of chiral stationary phases or derivatization with a chiral reagent to form diastereomers that can be separated on a non-chiral column. google.com While no specific chiral methods for this compound are documented, the principles of chiral separation would apply if chirality were introduced during its formation.
Mass Spectrometry (MS) for Identification, Quantification, and Structural Elucidation of this compound
Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful tool for the analysis of drug metabolites. It provides high sensitivity, selectivity, and the ability to elucidate chemical structures.
LC-MS/MS for Sensitive Quantification in Complex Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its superior sensitivity and specificity. Several LC-MS/MS methods have been developed for pimavanserin and its major active metabolite, AC-279 (N-desmethyl pimavanserin), in plasma. scirp.orgscirp.org These methods can be readily adapted for the quantification of this compound.
One such method for the analysis in mouse plasma employed a Phenomenex C18 column (3.0 mm × 50 mm, 2.6 μm) with a gradient elution using 0.1% formic acid in water and 0.1% formic acid in acetonitrile. scirp.orgscirp.org The total run time was a rapid 3.0 minutes. scirp.orgscirp.org Detection was achieved using a triple quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM). asianpubs.org
For the analysis of pimavanserin metabolites, a UPLC system coupled with Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) has been used. nih.gov This high-resolution mass spectrometry (HRMS) approach enabled the identification of 22 phase I metabolites of pimavanserin in rats by providing highly accurate mass measurements. nih.gov The metabolic pathways identified included debutylation, indicating the formation of compounds like this compound. nih.gov
Table 2: Example LC-MS/MS Method Parameters for Pimavanserin and Metabolites
| Parameter | Method Details scirp.orgscirp.org |
|---|---|
| LC System | UPLC/HPLC |
| Column | Phenomenex C18 (3.0 mm × 50 mm, 2.6 μm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40°C |
| MS System | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection | Multiple Reaction Monitoring (MRM) |
| Sample Prep | Acetonitrile protein precipitation |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of compounds by providing their exact mass. This technique offers high mass accuracy and resolution, allowing for the determination of elemental compositions and distinguishing between compounds with the same nominal mass. In the analysis of pimavanserin and its metabolites, techniques such as ultra-high-performance liquid chromatography (UPLC) combined with Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry or Orbitrap mass analyzers are employed. nih.govnih.gov
HRMS determines the mass-to-charge ratio (m/z) of an ion with high precision, typically to four or more decimal places. This precision allows for the calculation of a compound's molecular formula. The accuracy of the measurement is expressed as the mass error in parts per million (ppm), calculated as [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10^6. For reliable identification, a mass error of less than 5 ppm is generally required. nih.govgoogle.com Studies involving pimavanserin metabolites have successfully utilized UPLC-HRMS to identify numerous metabolic products by comparing their measured exact masses with theoretical values. nih.govnih.gov This approach is critical for confirming the identity of this compound in metabolic studies.
Table 1: Illustrative HRMS Data for a Pimavanserin-Related Compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₅H₃₄FN₃O₃ |
| Theoretical Mass (m/z) [M+H]⁺ | 444.2657 |
| Measured Mass (m/z) [M+H]⁺ | 444.2655 |
| Mass Error (ppm) | -0.45 |
This table is illustrative, based on data for a hydroxylated pimavanserin metabolite (DP-3) to demonstrate the principle of exact mass determination. researchgate.net
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Analysis
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that adds a new dimension to chemical analysis by separating ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. nih.gov This method is particularly valuable for conformational analysis, as it can distinguish between different three-dimensional structures (conformers) of a molecule that are isobaric (have the same mass).
In the gas phase of the IMS instrument, ions are propelled through a drift tube filled with a neutral buffer gas. Their velocity, or drift time, depends on their collision cross-section (CCS), a value that reflects the ion's rotational average size and shape. More compact conformers experience fewer collisions and travel faster than extended ones. nih.gov
While specific IMS-MS studies on this compound are not widely published, the technique's application to other small molecules and their interactions with biomolecules highlights its potential. nih.govctad-alzheimer.com For instance, IMS-MS is used to investigate the conformational changes in intrinsically disordered proteins upon binding to small molecule drugs. nih.gov This application is highly relevant for studying how this compound might interact with its biological targets, providing insights into its structure-activity relationship by revealing which conformations are active and how it binds to receptors.
Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a crucial technique for structural elucidation. It involves multiple stages of mass analysis, typically by isolating a precursor ion of interest, subjecting it to fragmentation, and then analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" for identification.
This technique is widely used in pharmacokinetic studies to quantify drugs and their metabolites in biological fluids. nih.govnih.gov For pimavanserin analysis, a UPLC-MS/MS method has been developed using multiple reaction monitoring (MRM) in positive ion mode. nih.govnih.gov In MRM, the mass spectrometer is programmed to detect a specific precursor-to-product ion transition, which provides high selectivity and sensitivity. The documented transition for pimavanserin is m/z 428.2 → 223.0. nih.govnih.gov
The precursor ion (m/z 428.2) corresponds to the protonated pimavanserin molecule [M+H]⁺. The product ion (m/z 223.0) results from the cleavage of the urea (B33335) linkage and the isobutoxybenzyl group. Analyzing the fragmentation pathway of this compound would involve a similar process, where the precursor ion is fragmented, and the resulting product ions are analyzed to confirm its structure, particularly the modification on the pimavanserin scaffold.
Table 2: MS/MS Fragmentation Data for Pimavanserin
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Pimavanserin | 428.2 | 223.0 | 10 |
| Clarithromycin (IS) | 748.5 | 589.5 | 16 |
Data sourced from UPLC-MS/MS methods for pharmacokinetic studies. nih.govnih.gov
Spectroscopic Techniques for Structural Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR reveals the number of different types of carbon atoms in a molecule.
In studies of pimavanserin degradation products, NMR has been essential for structural confirmation. researchgate.net For example, the ¹H NMR spectrum of an oxidative degradation product (DP-3, m/z 444.58) showed 25 aliphatic protons, 8 aromatic protons, and one exchangeable amide proton, while the ¹³C NMR spectrum revealed 12 aliphatic and 13 aromatic carbons, confirming the molecular formula C₂₅H₃₄FN₃O₃. researchgate.net The analysis of this compound would similarly rely on these NMR techniques to precisely locate the structural modification relative to the parent compound.
Table 3: Representative ¹³C and ¹H NMR Chemical Shifts (ppm) for a Pimavanserin Degradation Product (DP-1)
| Carbon No. | ¹³C Shift (ppm) | Proton No. | ¹H Shift (ppm) |
|---|---|---|---|
| 1' | 138.8 | 2', 6' | 7.25 (d) |
| 2', 6' | 129.5 | 3', 5' | 6.87 (d) |
| 3', 5' | 115.3 | 7' | 3.72 (d) |
| 4' | 158.4 | 8' | 2.01 (m) |
| 7' | 74.2 | 9', 10' | 0.98 (d) |
| 8' | 28.3 | ||
| 9', 10' | 19.3 |
Data from the analysis of an acidic degradation product of pimavanserin, solubilized in DMSO-d6. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. uni-siegen.de Both methods measure the vibrations of molecular bonds, but they are governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation by vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the molecule's polarizability. uni-siegen.de
For a molecule like this compound, these techniques can confirm the presence of key functional groups:
Urea group (-NH-CO-N<): A strong absorption band for the C=O stretch is expected in the IR spectrum around 1630-1680 cm⁻¹.
Ether linkage (C-O-C): Characteristic C-O stretching vibrations would appear in the IR spectrum in the 1000-1300 cm⁻¹ region.
Aromatic rings: C=C stretching vibrations within the rings would be visible in both IR and Raman spectra (approx. 1450-1600 cm⁻¹), while aromatic C-H stretching appears above 3000 cm⁻¹.
Aliphatic chains (-CH₂, -CH₃): C-H stretching and bending vibrations are readily observed in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.
Because IR and Raman are sensitive to changes in bond strength and molecular symmetry, they can be used to confirm the structural integrity of the main scaffold of this compound and identify changes resulting from metabolism. uni-siegen.desepscience.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely used technique in pharmaceutical analysis for the quantitative determination of compounds. technologynetworks.comwikipedia.org The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. wikipedia.org
Organic compounds with chromophores, such as the aromatic rings and the carbonyl group in this compound, absorb light in the UV-Vis region. wikipedia.org This property allows for the quantification of the compound in solution and an assessment of its purity. UV-Vis spectrophotometers are frequently used as detectors for High-Performance Liquid Chromatography (HPLC). wikipedia.orgpageplace.de In this setup, as the analyte elutes from the HPLC column, the detector measures its absorbance at a specific wavelength. The area under the resulting chromatographic peak is proportional to the amount of the compound, enabling precise quantification and purity checks against reference standards. This is a standard method in quality control and analytical development for pharmaceutical products. pageplace.detaylorfrancis.com
Bioanalytical Method Validation in Preclinical Research Matrices
The validation of bioanalytical methods is a mandatory process to ensure the reliability and reproducibility of quantitative data from preclinical studies. invima.gov.coresearchgate.net For this compound, this involves demonstrating that the chosen analytical method is suitable for its intended purpose, which is the accurate measurement of the metabolite's concentration in complex biological matrices like plasma or serum obtained from animal studies. invima.gov.co A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the simultaneous determination of Pimavanserin (also known as ACP-103) and its metabolite this compound (AC-279) in mouse plasma. scirp.org The validation process adheres to international guidelines, such as those from the International Council for Harmonisation (ICH), and assesses several key parameters. nih.goveuropa.eu
A robust bioanalytical method must be rigorously evaluated for its performance characteristics to ensure data integrity.
Specificity and Selectivity: This ensures that the analytical method can unequivocally measure the analyte of interest, this compound, without interference from other components in the sample, such as the parent drug, other metabolites, or endogenous matrix constituents. nih.gov In LC-MS/MS methods, this is achieved by a combination of chromatographic separation and the unique mass-to-charge ratio (m/z) transitions of the analyte and an internal standard. scirp.org
Linearity: The method must demonstrate a linear relationship between the analyte concentration and the instrumental response over a defined range. For the analysis of this compound and its parent compound in mouse plasma, linearity is typically established by constructing a calibration curve from at least five to six non-zero concentrations. scirp.orgcigb.edu.cu The correlation coefficient (r²) for such curves is expected to be ≥ 0.99. wjpls.orgresearchgate.net
Accuracy and Precision: Accuracy refers to how close the measured concentration is to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) on different days. scirp.org For bioanalytical methods, the mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification), and the precision, expressed as the coefficient of variation (CV%), should not exceed 15% (20% at the LLOQ). invima.gov.cochromatographyonline.com
Stability: The stability of this compound in the biological matrix must be confirmed under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term (bench-top) stability at room temperature, and long-term stability at the intended storage temperature (e.g., -20°C or -80°C). cigb.edu.cuacs.org For instance, stability assessments might demonstrate that the analyte is stable for a specified number of freeze-thaw cycles and for an extended period, such as over 180 days, when stored at -20°C. acs.org
The table below summarizes typical validation parameters for a bioanalytical method.
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interference at the retention time of the analyte and internal standard. |
| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Closeness of measured value to the true value. | ±15% of nominal value (±20% at LLOQ) |
| Precision | Degree of scatter between measurements. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Stability | Chemical stability of the analyte in a given matrix under specific conditions. | Analyte concentration within ±15% of the initial value. |
Biological matrices such as plasma are complex mixtures containing salts, lipids, proteins, and other endogenous substances. These components can interfere with the ionization of the target analyte in the mass spectrometer source, a phenomenon known as the matrix effect. sigmaaldrich.comnih.gov This can lead to ion suppression or enhancement, affecting the accuracy and precision of the method. nih.gov
Evaluation of matrix effects is a critical component of method validation, especially for LC-MS/MS. chromatographyonline.com One common approach is the post-extraction addition method. Here, the response of the analyte in a blank, extracted matrix is compared to the response of the analyte in a pure solvent. The matrix factor (MF) is calculated, and an internal standard is used to normalize the results. chromatographyonline.com To assess the variability of the matrix effect, samples from at least six to ten different sources or lots of the biological matrix should be analyzed. chromatographyonline.comnih.gov The coefficient of variation of the internal standard-normalized matrix factor should ideally not exceed 15%. chromatographyonline.com
Effective sample preparation is crucial to remove interfering substances from the biological matrix and to concentrate the analyte before analysis. The choice of technique depends on the analyte's properties, the required sensitivity, and the nature of the matrix.
Protein Precipitation (PP): This is a rapid and straightforward technique where an organic solvent, such as acetonitrile or methanol, is added to the plasma sample to denature and precipitate proteins. researchgate.net After centrifugation, the supernatant containing the analyte is collected for analysis. This method has been successfully used for the extraction of this compound and Pimavanserin from mouse plasma. scirp.org While simple, it may result in less clean extracts compared to other methods. researchgate.net
Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological sample into an immiscible organic solvent based on its partition coefficient. This technique generally yields cleaner extracts than PP but is more labor-intensive. researchgate.net
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method that uses a solid sorbent packed in a cartridge to isolate the analyte from the matrix. nih.gov It involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of solvent. This results in a high degree of sample clean-up and concentration but can be more costly and complex to develop. researchgate.netnih.gov
The following table provides a comparison of these common sample preparation techniques.
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PP) | Protein denaturation by organic solvent. | Fast, simple, inexpensive. | Less clean extract, potential for matrix effects. researchgate.net |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Cleaner extracts than PP, good recovery. | Labor-intensive, requires large solvent volumes. |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid phase and selective elution. | High selectivity, very clean extracts, high concentration factor. | More expensive, method development can be complex. nih.gov |
Application of Radiolabeled this compound in Research
Radiolabeling is a powerful tool in drug metabolism and pharmacokinetic studies, offering high sensitivity for quantitative analysis of a drug and its metabolites in various tissues. nih.gov
The synthesis of a radiolabeled version of the metabolite this compound would typically be achieved by first synthesizing the radiolabeled parent drug, Pimavanserin. A radioactive isotope, most commonly Carbon-14 (¹⁴C) or Tritium (³H), is incorporated into the molecular structure of Pimavanserin. This can be done by using a radiolabeled precursor during the chemical synthesis. arkat-usa.orgnewdrugapprovals.org For example, [¹⁴C]-labeled N-methylpiperidone or another suitable starting material could be used in the synthetic pathway. researchgate.net
Once the radiolabeled Pimavanserin is synthesized and administered to a test system (either in vivo in animals or in vitro with liver microsomes), the metabolic processes generate the radiolabeled this compound metabolite. This allows the labeled metabolite to be traced and quantified.
Quantitative Whole-Body Autoradiography (QWBA) is a key technique used to visualize and quantify the distribution of a drug in an entire animal. nih.gov Following administration of radiolabeled Pimavanserin to a preclinical species like a rat, the animal is cryo-sectioned into thin slices. These slices are then exposed to a phosphor imaging plate, which captures the radiation emitted from the tissues. nih.gov
The resulting autoradiograms provide a detailed map of the distribution of total radioactivity throughout the body. nih.gov It is important to note that QWBA measures the sum of the parent drug and all its radiolabeled metabolites. nih.gov Therefore, while it can identify tissues with high uptake of drug-related material, it does not differentiate between Pimavanserin and this compound.
To determine the specific concentration and distribution of the this compound metabolite, selected tissues identified as "hot spots" in the QWBA images are excised or punched from the tissue sections. researchgate.net These tissue samples are then processed and analyzed using a separative analytical method, such as radio-HPLC or LC-MS, to identify and quantify the individual radioactive components, including the parent drug and each metabolite. nih.gov This combination of QWBA with bioanalysis provides a comprehensive picture of the tissue distribution of both the parent drug and its key metabolites. researchgate.net
Future Research Directions and Translational Perspectives for De Isobutyl Pimavanserin
Elucidating Novel Pharmacological Mechanisms and Off-Target Activities
While the primary mechanism of action is believed to mirror that of pimavanserin (B1677881), a dedicated investigation into the nuanced pharmacology of DE(isobutyl)pimavanserin is warranted. ncats.iotexas.gov The metabolite's distinct chemical structure could result in a unique receptor interaction profile, including unforeseen off-target activities that may contribute to either therapeutic efficacy or adverse effects.
A systematic approach to uncovering the broader pharmacological landscape of this compound involves high-throughput screening (HTS). This technique allows for the rapid assessment of the compound against extensive panels of receptors, enzymes, ion channels, and transporters. While pimavanserin is known for its high selectivity for 5-HT2A receptors and lower affinity for 5-HT2C and sigma-1 receptors, it shows negligible affinity for dopaminergic, muscarinic, histaminergic, or adrenergic receptors. drugbank.comfda.gov A comprehensive HTS campaign for this compound would either confirm this selectivity or reveal novel interactions. Identifying any new targets is crucial for predicting potential side effects or discovering new therapeutic applications beyond its current scope. For instance, technologies like the Receptor Selection and Amplification Technology (R-SAT™), which was instrumental in developing pimavanserin, could be employed to functionally screen this compound against a wide array of G-protein coupled receptors (GPCRs). mdpi.com
The concept of polypharmacology, or multi-target engagement, is a cornerstone of many successful central nervous system (CNS) therapies. While pimavanserin's selectivity is a key advantage in avoiding motor side effects common to other antipsychotics, this compound might possess a subtly different binding profile that could be therapeutically beneficial. fda.govresearchgate.net Future studies should explore whether the metabolite engages with multiple targets in a way that could synergistically enhance its efficacy in complex neuropsychiatric disorders. For example, investigating its interaction with receptor systems implicated in cognition or mood, even with lower affinity, could provide a rationale for its use in treating a wider range of symptoms in neurodegenerative diseases. nih.gov This exploration could lead to the rational design of therapies that combine the clean profile of the parent drug with potentially broader actions of the metabolite.
Advanced Preclinical Model Development for this compound Investigation
To translate pharmacological findings into clinical potential, robust preclinical models that accurately recapitulate human disease are essential. Moving beyond traditional animal models, the development of more sophisticated systems can provide deeper insights into the specific effects of this compound on neural circuitry and cellular function.
To dissect the precise role of the 5-HT2A and other potential receptor targets of this compound, the use of genetically modified animal models is indispensable. Rodent models with specific genes "knocked out" or "knocked in" can clarify which receptor interactions are responsible for the compound's therapeutic effects and potential side effects. For instance, studying the effects of this compound in 5-HT2A receptor knockout mice could definitively confirm this receptor's role in its mechanism of action. nih.gov Furthermore, creating models that express humanized versions of target receptors can improve the translational relevance of preclinical findings, ensuring that the observed pharmacology is more predictive of the human response.
Three-dimensional (3D) cell culture systems, particularly brain organoids derived from human induced pluripotent stem cells (iPSCs), offer an innovative platform for studying the effects of this compound in a human-relevant context. nih.govthermofisher.com These "mini-brains" can model complex neural development and circuitry, allowing researchers to assess the compound's impact on neuronal activity, connectivity, and cell-type-specific responses in a controlled environment. nih.gov This approach is particularly valuable for investigating neurodegenerative diseases, where organoids can be generated from patient-derived cells to study disease-specific pathology and treatment responses. ttuhsc.edu Such models could be used to explore the metabolite's influence on processes like synaptic plasticity and neuroinflammation, which are difficult to assess with conventional methods.
A systems biology approach, integrating data from genomics, proteomics, and metabolomics (multi-omics), can provide a holistic view of the cellular response to this compound. By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) in preclinical models treated with the compound, researchers can identify novel biological pathways modulated by the drug. nih.gov This integrative analysis can uncover biomarkers of treatment response and elucidate downstream effects of receptor engagement. For example, applying multi-omics to brain tissue from animal models or to brain organoid cultures after exposure to this compound could reveal its impact on cellular stress, energy metabolism, or cholesterol homeostasis, pathways that have been implicated in the actions of other antipsychotic agents. researchgate.net
Rational Design of New Chemical Entities Inspired by this compound
The structure of this compound, likely a phenolic metabolite of pimavanserin, serves as a valuable scaffold for rational drug design. This process aims to create new chemical entities (NCEs) with optimized pharmacological properties.
A key challenge in developing drugs for central nervous system (CNS) disorders is ensuring they can effectively cross the blood-brain barrier (BBB). nih.gov Prodrugs—inactive compounds that are metabolized into an active drug in vivo—represent a powerful strategy to overcome such pharmacokinetic hurdles. researchgate.netspandidos-publications.com
This compound, with its presumed phenolic hydroxyl group, is an ideal candidate for prodrug development. This phenolic group can be chemically modified to enhance properties like lipophilicity, which aids in BBB penetration, or to improve aqueous solubility for different formulations. spandidos-publications.comnih.gov Upon entering the CNS, these prodrugs would be converted back to the active phenolic compound by brain-resident enzymes. nih.gov This "lock-in" mechanism can increase the concentration and residence time of the active drug in the brain. nih.gov
Various prodrug strategies could be employed, as detailed in the table below.
The therapeutic success of pimavanserin is largely due to its high selectivity for the 5-HT2A receptor over other monoamine receptors, particularly the dopamine (B1211576) D2 receptor. neurology.orgtandfonline.com Future research aims to develop compounds with even greater potency and a more refined selectivity profile. This includes enhancing selectivity for 5-HT2A over the closely related 5-HT2C receptor and minimizing activity at off-target sites like the hERG potassium channel, which is associated with cardiac risks. wikipedia.orgnih.gov
Structure-activity relationship (SAR) studies are central to this effort. By synthesizing and testing a series of analogs based on the this compound structure, researchers can determine how specific structural modifications affect receptor binding and functional activity. For example, a recent study designed a series of pimavanserin derivatives and identified a compound, 7-16 , with significantly improved activity. drugbank.com
As the table shows, compound 7-16 exhibited approximately 50-fold higher antagonist activity and 23-fold higher inverse agonist activity at the 5-HT2A receptor compared to pimavanserin. drugbank.com Such studies provide critical insights into how to optimize ligand-receptor interactions to boost potency while maintaining or even improving the safety profile. drugbank.com
To discover truly novel chemical entities, medicinal chemists often employ strategies like isosteric replacement and scaffold hopping. Isosteric replacement involves substituting one part of a molecule with another that has similar electronic and steric properties. Scaffold hopping is a more dramatic approach where the core molecular framework of a drug is replaced with a different one, while aiming to preserve the original biological activity. researchgate.netnih.gov
These techniques allow researchers to move into new chemical spaces, which can lead to compounds with improved properties and novel intellectual property. For a molecule like this compound, potential modifications could include:
Urea (B33335) Moiety Replacement: The central urea group could be replaced with other bioisosteres like thiourea, guanidine, or various five-membered heterocyclic rings.
Piperidine (B6355638) Ring Modification: The N-methylpiperidine group could be altered or replaced with other saturated heterocycles to fine-tune basicity, lipophilicity, and receptor interactions.
Scaffold Hopping: The entire core structure could be replaced. Research in the 5-HT2A field has identified completely different scaffolds that exhibit similar inverse agonist activity.
Bridging Preclinical Findings to Broader Pharmacological Understanding
The study of specific molecules like this compound does more than just pave the way for new drugs; it deepens our fundamental knowledge of neuropharmacology.
The development of pimavanserin was a landmark achievement that validated the 5-HT2A receptor as a viable antipsychotic target independent of the dopamine system. drugbank.comneurology.org This has had profound implications:
Demonstration of Non-Dopaminergic Antipsychotic Efficacy: It proved that psychosis, especially in the context of neurodegenerative diseases like Parkinson's, could be treated without blocking D2 receptors, thus avoiding the associated motor side effects. drugbank.comtandfonline.com
Probing Constitutive Activity: The inverse agonist properties of pimavanserin provided a tool to study the constitutive (agonist-independent) activity of 5-HT2A receptors in native brain tissue. nih.govdoi.org This research helps confirm that some receptors are "on" even in the absence of a neurotransmitter, and that turning them "off" is a valid therapeutic strategy.
Unveiling Functional Selectivity (Biased Agonism): More recent and sophisticated studies have shown that pimavanserin exhibits biased agonism (or in this case, biased inverse agonism). It acts as an inverse agonist on the 5-HT2A receptor's coupling to Gαi1 proteins but as a neutral antagonist on its coupling to Gαq/11 proteins. nih.govnih.govresearchgate.net Since the Gαi1 pathway is thought to be involved in hallucinogenic responses, this finding is highly significant. nih.gov Research on analogs like this compound can help to further dissect these biased signaling pathways, potentially leading to drugs that selectively block only the pathways causing psychosis while leaving other beneficial pathways untouched. researchgate.netescholarship.org
Every new analog of pimavanserin that is synthesized and tested adds a data point to our understanding of the structure-activity and structure-mechanism relationships at the 5-HT2A receptor. By comparing the chemical structure of a compound like this compound to its parent, pimavanserin, and to other analogs, scientists can deduce the roles of specific chemical groups.
For example, comparing the activity of pimavanserin (with its isobutoxy group) to this compound (with a presumed hydroxyl group) would clarify the importance of the size, lipophilicity, and hydrogen-bonding capacity of this part of the molecule for receptor affinity and selectivity. Docking studies on pimavanserin analogs have already suggested that this portion of the molecule interacts with a side-extended pocket of the 5-HT2A receptor. magtechjournal.com
This cumulative knowledge allows for the refinement of computational models of the 5-HT2A receptor. magtechjournal.com More accurate models, in turn, enable more effective in silico (computer-based) drug design, accelerating the discovery of NCEs with tailored pharmacological profiles—for instance, designing a ligand that is a potent inverse agonist at Gαi1 but has no effect on Gαq/11, to maximize antipsychotic effects while minimizing other unforeseen consequences.
Conclusion: Synthesis of Academic Knowledge on De Isobutyl Pimavanserin
Summary of Key Academic Findings and Contributions of DE(isobutyl)pimavanserin Research
Academic research specifically identifying this compound is sparse, with the primary contribution coming from a study on the microbial transformation of pimavanserin (B1677881). This research utilized the fungus Cunninghamella blakesleeana AS 3.970, a model organism often used to predict mammalian drug metabolism, to identify potential metabolites of pimavanserin. mdpi.com
In this study, this compound was identified as metabolite M3. Its identification was based on high-performance liquid chromatography and subsequent mass spectrometry, which detected a quasi-molecular ion [M+H]+ at an m/z of 372. This mass is 56 units less than the parent compound, pimavanserin, corresponding to the loss of the isobutyl group. mdpi.com Analysis of its fragment ions indicated that the 4-fluorobenzyl and 1-methylpiperidin-4-yl portions of the molecule remained intact, confirming the structural change to be deisobutylation. mdpi.com
The study successfully demonstrated that deisobutylation is a possible metabolic pathway for pimavanserin within a microbial system. mdpi.com This finding represents the most significant academic contribution to the knowledge of this compound to date. The table below summarizes the metabolites identified in this key study.
| Metabolite ID | Proposed Structure/Reaction | [M+H]+ (m/z) |
|---|---|---|
| M1 | Single Hydroxylation | - |
| M2 | Double Hydroxylation | - |
| M3 | Deisobutylation (this compound) | 372 |
| M4 | Defluorobenzylation | - |
| M5 | Deisopropyloxybenzylation | - |
| M6 | Single Hydroxylation & Demethylation | - |
| M7 | Double Hydroxylation & Demethylation | - |
| M8 | Methylation | - |
| M9 | Methoxylation | - |
| M10 | Defluorination | - |
Integration of Chemical Synthesis, Molecular Pharmacology, and Preclinical ADME Insights
A thorough review of academic and patent literature reveals a significant void in the specific knowledge base for this compound. Currently, there are no published studies detailing:
Chemical Synthesis: A targeted, scalable chemical synthesis route for this compound has not been described. The compound has only been generated and identified as a product of microbial transformation. mdpi.com The lack of a synthetic route is a major barrier to producing the quantities of the pure compound needed for further research.
Molecular Pharmacology: The pharmacological profile of this compound remains uncharacterized. Its affinity and functional activity at key receptors, such as the serotonin (B10506) 5-HT2A and 5-HT2C receptors, are unknown. ncats.ioarkat-usa.org Therefore, it is not yet determined whether this compound is an active metabolite that contributes to the therapeutic effect of pimavanserin, an inactive metabolite, or a metabolite with a different pharmacological profile altogether.
Preclinical ADME: There is no available data on the preclinical absorption, distribution, metabolism, and excretion (ADME) of this compound. Its formation has not been confirmed in in vivo animal or human studies, and its pharmacokinetic properties, such as half-life and clearance, are yet to be investigated. fda.govnih.gov
Identification of Remaining Knowledge Gaps and Future Research Priorities for this compound
The existing research landscape for this compound is defined by its knowledge gaps. The singular identification in a microbial model serves as a starting point for a necessary and more extensive research program. mdpi.com Key priorities for future research include:
In Vivo Metabolite Identification: The foremost priority is to determine if this compound is formed in mammals. This requires sensitive bioanalytical methods to screen for its presence in plasma, urine, and feces from preclinical species and humans administered pimavanserin. fda.gov
Development of a Synthetic Route: A robust and scalable chemical synthesis for this compound is essential. This would provide the pure substance required for all subsequent pharmacological and toxicological testing.
Pharmacological Characterization: Once the compound is synthesized, its molecular pharmacology must be evaluated. This includes receptor binding assays to determine its affinity for 5-HT2A, 5-HT2C, and a panel of other receptors, as well as functional assays to determine if it acts as an agonist, antagonist, or inverse agonist. arkat-usa.org
Broader Academic Impact and Contribution to Drug Discovery Science
At present, the direct academic impact of this compound research is minimal due to the profound lack of data. Its primary contribution is the highlighting of a potential, yet unconfirmed, metabolic pathway for pimavanserin. mdpi.com
However, the study of such minor or uncharacterized metabolites holds broader importance for drug discovery science. A complete characterization of all metabolic pathways is fundamental to fully understanding a drug's mechanism of action, variability in patient response, and potential for drug-drug interactions. The identification of this compound serves as a scientific reminder that even well-studied drugs may have metabolic fates that are not fully elucidated. Future research into this compound could contribute to a more complete model of pimavanserin's disposition and could potentially uncover novel pharmacology, reinforcing the importance of comprehensive metabolite profiling in modern drug development.
Q & A
Q. What study designs are commonly employed to evaluate DE(isobutyl)pimavanserin’s efficacy in Parkinson’s disease psychosis (PDP)?
Methodological Answer: Randomized controlled trials (RCTs) and observational cohort studies are primary designs. For example, the pivotal Phase 3 RCT for PDP used the SAPS-PD scale to assess hallucinations and delusions, demonstrating a robust clinical effect (effect size: 0.50) . Observational studies, such as Medicare claims analyses, compare mortality risks between pimavanserin and atypical antipsychotics using hazard ratios (HR) and 95% confidence intervals (CI) to adjust for confounders like age, comorbidities, and dementia status .
Q. How does this compound’s safety profile compare to atypical antipsychotics in elderly PDP populations?
Methodological Answer: Comparative safety studies utilize propensity score matching to balance baseline characteristics between treatment groups. A Medicare cohort study (2016–2019) found pimavanserin associated with lower all-cause mortality (HR: 0.77; 95% CI: 0.66–0.90) compared to atypical antipsychotics. However, conflicting results emerged in long-term care (LTC) settings (HR: 1.05), highlighting the need for stratified analyses by residence type .
Q. What pharmacokinetic properties of this compound inform dosing regimens in dementia-related psychosis?
Methodological Answer: Population pharmacokinetic models predict exposure metrics like area under the curve (AUC) to optimize dosing. The HARMONY trial (NCT03325556) used a 34 mg/day dose, with flexibility to 20 mg based on tolerability. Exposure-response modeling linked higher AUC (median: 1330 ng·h/mL) to reduced relapse risk (62% vs. placebo), emphasizing therapeutic drug monitoring in comorbid dementia subgroups .
Advanced Research Questions
Q. How should researchers address contradictory mortality data for this compound in LTC vs. general populations?
Methodological Answer: Conflicting results (e.g., HR 0.77 in community vs. HR 1.05 in LTC) necessitate stratified analyses and sensitivity testing. Researchers must account for unmeasured confounders in LTC settings, such as frailty severity or polypharmacy, using instrumental variables or propensity score calibration. Additionally, nested case-control designs within LTC cohorts can isolate facility-specific risk factors .
Q. What statistical approaches validate subgroup efficacy differences in this compound trials?
Methodological Answer: Post hoc subgroup analyses with interaction tests are critical. For example, PDP patients with cognitive impairment (MMSE ≤24) showed greater response to pimavanserin (effect size: 0.99 vs. 0.50 overall). However, such analyses require Bonferroni correction for multiplicity to avoid false positives. Pre-specified subgroup hypotheses in trial protocols enhance validity .
Q. How do exposure-response models inform this compound’s dose optimization in dementia-related psychosis?
Methodological Answer: Nonlinear mixed-effects modeling (NONMEM) integrates pharmacokinetic and efficacy data. In the HARMONY trial, higher AUC correlated with prolonged relapse-free survival (HR: 0.293; 95% CI: 0.135–0.634). Covariates like dementia subtype and anti-dementia medications were included in the model to refine dosing recommendations for heterogeneous populations .
Q. What limitations exist in current safety assessments of this compound for comorbid dementia populations?
Methodological Answer: Key limitations include insufficient power to detect rare adverse events (AEs) in small subgroups and short trial durations (e.g., 8 weeks in some studies). Real-world evidence (RWE) from FAERS database analyses can supplement RCTs by identifying long-term AE signals (e.g., falls/fractures), but require rigorous confounding adjustment via inverse probability weighting .
Data Contradiction and Analytical Challenges
Q. How do researchers reconcile divergent efficacy outcomes in this compound trials across neurodegenerative diseases?
Methodological Answer: Disease-specific endpoints and heterogeneity in psychosis etiology (e.g., Alzheimer’s vs. Lewy body dementia) complicate cross-trial comparisons. Meta-analyses using individual participant data (IPD) can harmonize outcome measures (e.g., NPI-NH psychosis subscale) and adjust for baseline differences. Sensitivity analyses excluding underpowered studies improve robustness .
Q. What methodological improvements are needed to assess this compound’s sustained efficacy in psychosis management?
Methodological Answer: Relapse-prevention trials with longer follow-up (e.g., 52-week open-label extensions) and time-to-event analyses (Kaplan-Meier curves) address attenuation of treatment effects. The ongoing Phase 3 HARMONY extension study uses staggered withdrawal designs to differentiate symptom recurrence from natural disease progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






